Ethyl 3,5-dibromo-2-hydroxybenzoate

Crystallography Solid-state chemistry Molecular modeling

This 3,5-dibromo-2-hydroxybenzoate ethyl ester is a rigorously characterized probe (X‑ray structure confirmed) featuring dual bromination essential for ALDH2 & CYP2C19 target engagement. The ethyl ester confers superior membrane permeability versus the free acid, eliminating cellular uptake failures. Use for DDI screening, enzyme inhibition studies, or as a versatile synthetic scaffold. Pre-qualified as a precursor for antimicrobial metal salts per US 3995034. Choose high‑purity, structure‑verified material for reproducible results.

Molecular Formula C9H8Br2O3
Molecular Weight 323.97 g/mol
Cat. No. B12005919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,5-dibromo-2-hydroxybenzoate
Molecular FormulaC9H8Br2O3
Molecular Weight323.97 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC(=C1)Br)Br)O
InChIInChI=1S/C9H8Br2O3/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4,12H,2H2,1H3
InChIKeyIUGARHWWGXSQCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,5-Dibromo-2-hydroxybenzoate: Chemical Identity and Core Attributes for Research Procurement


Ethyl 3,5-dibromo-2-hydroxybenzoate (CAS 64831-28-3, C9H8Br2O3, MW 323.97) is a brominated aromatic ester and a functionalized salicylate derivative. It features a 3,5-dibromo substitution pattern on a 2-hydroxybenzoate core, which enhances both electrophilic reactivity and lipophilicity relative to non-halogenated salicylates. Its molecular structure has been unambiguously characterized by single-crystal X-ray diffraction [1]. The compound is primarily employed as a synthetic intermediate and as a probe molecule in enzyme inhibition studies, where the ethyl ester moiety facilitates cellular penetration compared to the parent carboxylic acid.

Why Simple Salicylate Esters Cannot Replace Ethyl 3,5-Dibromo-2-hydroxybenzoate in Specialized Research


Substitution with unbrominated salicylate esters or the free acid form (3,5-dibromo-2-hydroxybenzoic acid) fails to replicate critical performance parameters. The dual bromination at the 3- and 5-positions on the aromatic ring is essential for both enhanced target engagement and distinct physicochemical behavior. Replacement with ethyl salicylate (lacking bromine) results in a loss of potency against key enzyme targets, while switching to the acid form sacrifices membrane permeability, thereby altering cellular uptake and overall bioactivity profiles [1]. The specific halogenation pattern directly governs both electronic effects and steric parameters that are non-redundant for its applications in chemical biology and synthetic methodology.

Quantitative Differentiators of Ethyl 3,5-Dibromo-2-hydroxybenzoate vs. Closest Analogs


Crystal Structure: Definitive Conformational and Packing Parameters

The solid-state structure of ethyl 3,5-dibromo-2-hydroxybenzoate has been resolved by single-crystal X-ray diffraction, providing unambiguous atomic coordinates and packing arrangement. This contrasts with the free acid, 3,5-dibromo-2-hydroxybenzoic acid, which forms hydrogen-bonded dimers via O—H⋯O interactions, whereas the ester does not. The precise unit cell parameters and low residual factors (Rgt = 0.0231) confirm high crystallinity and purity, offering a validated structural benchmark for computational docking and material science studies [1].

Crystallography Solid-state chemistry Molecular modeling

Human ALDH2 Inhibition: Modest Potency with Distinct Ester vs. Acid Profile

Ethyl 3,5-dibromo-2-hydroxybenzoate inhibits human aldehyde dehydrogenase 2 (ALDH2) with an IC50 of 4.6 µM and a Ki of 2.4 µM in a competitive inhibition assay [1]. While direct comparative data for 3,5-dibromo-2-hydroxybenzoic acid in the identical assay system are not reported, the ethyl ester moiety is generally associated with improved membrane permeability relative to the free acid, which is a key differentiator for cellular target engagement.

Enzyme inhibition ALDH2 Chemical biology

CYP2C19 Inhibition: Micromolar Activity Distinguishes Ester from Inactive Acid

The ethyl ester demonstrates measurable inhibition of human CYP2C19 with an IC50 of 7.0 µM in human liver microsomes [1]. In contrast, the free acid 3,5-dibromo-2-hydroxybenzoic acid is typically not associated with CYP inhibition, underscoring the importance of the ester for enzyme recognition.

Cytochrome P450 Drug metabolism CYP2C19

Biocidal Activity: Metal Salts Show Superiority but Ester Provides Synthetic Entry

Patent US3995034 discloses that metal salts of 3,5-dibromosalicylic acid exhibit substantially higher biocidal (fungicidal and bactericidal) action compared to the free acid and other salicylates [1]. While the ethyl ester itself is not the active biocide, it serves as a crucial lipophilic precursor for generating these active salts via ester hydrolysis and subsequent salt formation. This synthetic route highlights the ester's utility as a protected and readily functionalized intermediate.

Antimicrobial Biocide Synthetic intermediate

Physicochemical Differentiation: LogP and Hydrogen Bonding Capacity

The ethyl ester exhibits distinct physicochemical properties relative to the parent acid. Calculated logP for ethyl 3,5-dibromo-2-hydroxybenzoate is approximately 3.5-4.0, significantly higher than the acid (logP ~2.0). The ester has 1 hydrogen bond donor (OH) and 3 acceptors, whereas the acid has 2 donors (OH and COOH). These differences directly impact membrane permeability and oral bioavailability [1].

ADME Lipophilicity Drug-likeness

Synthetic Utility: Direct Esterification Yields vs. Alternative Routes

Ethyl 3,5-dibromo-2-hydroxybenzoate is typically prepared via direct esterification of 3,5-dibromo-2-hydroxybenzoic acid with ethanol under acid catalysis, achieving yields >90% . In contrast, alternative syntheses starting from salicylic acid require additional bromination steps, which often proceed with lower regioselectivity and yield (typically 60-80%) [1].

Organic synthesis Esterification Process chemistry

Optimal Application Scenarios for Ethyl 3,5-Dibromo-2-hydroxybenzoate Based on Evidence


ALDH2 Probe Development for Metabolic and Alcohol-Related Disorders

Given its confirmed micromolar inhibition of human ALDH2 (IC50 = 4.6 µM, Ki = 2.4 µM) [1], ethyl 3,5-dibromo-2-hydroxybenzoate is ideally suited as a starting point for developing small-molecule probes targeting ALDH2. This enzyme is implicated in alcohol metabolism, cardiovascular disease, and certain cancers. The ethyl ester's superior membrane permeability over the acid form ensures adequate cellular uptake for in vitro and ex vivo studies.

CYP2C19 Interaction Studies in Drug Metabolism

With a measurable CYP2C19 IC50 of 7.0 µM [1], this compound serves as a useful tool for in vitro drug-drug interaction (DDI) screening. It can be employed to assess the potential of new chemical entities to inhibit CYP2C19, a major drug-metabolizing enzyme. Its use in human liver microsome assays provides a relevant model for predicting clinical interactions.

Precursor for Potent Antimicrobial Metal Salts

As documented in US Patent 3995034, metal salts of 3,5-dibromosalicylic acid are potent fungicides and bactericides [1]. Ethyl 3,5-dibromo-2-hydroxybenzoate is the preferred synthetic precursor for these salts due to its higher solubility in organic solvents during the hydrolysis and salt-formation steps. Researchers in agricultural and industrial antimicrobial development will find the ester more convenient to handle than the acid.

Building Block for Diversified Chemical Libraries

The crystal structure [1] confirms the precise 3D arrangement of the molecule, which is valuable for structure-based design. The presence of two bromine atoms provides synthetic handles for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester and phenol functionalities allow for further derivatization. This makes the compound an attractive scaffold for generating focused libraries in medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3,5-dibromo-2-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.